2,6-Bis(phenylmethoxycarbonylamino)hexanoic acid (4-nitrophenyl) ester
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Overview
Description
2,6-Bis(phenylmethoxycarbonylamino)hexanoic acid (4-nitrophenyl) ester is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(phenylmethoxycarbonylamino)hexanoic acid (4-nitrophenyl) ester typically involves multiple steps. One common method includes the esterification of hexanoic acid with 4-nitrophenol in the presence of a strong acid catalyst. The reaction conditions often require heating and a large excess of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(phenylmethoxycarbonylamino)hexanoic acid (4-nitrophenyl) ester can undergo various chemical reactions, including:
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids or bases are commonly used as catalysts.
Reduction: Hydrogen gas and metal catalysts like palladium or platinum.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Amine derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2,6-Bis(phenylmethoxycarbonylamino)hexanoic acid (4-nitrophenyl) ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Bis(phenylmethoxycarbonylamino)hexanoic acid (4-nitrophenyl) ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active compounds that can interact with biological molecules. The nitro group can be reduced to an amine, which may participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester used widely in industry and laboratories.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Pinacol boronic esters: Used in organic synthesis and as building blocks for more complex molecules.
Uniqueness
2,6-Bis(phenylmethoxycarbonylamino)hexanoic acid (4-nitrophenyl) ester is unique due to its complex structure, which allows for multiple functional group modifications. This versatility makes it valuable in various scientific and industrial applications.
Biological Activity
2,6-Bis(phenylmethoxycarbonylamino)hexanoic acid (4-nitrophenyl) ester, also known as N,N'-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester, is a compound with significant biological activity that has garnered attention in various fields of research. This article presents a comprehensive overview of its biological properties, synthesis, applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C28H29N3O8, with a molecular weight of approximately 535.55 g/mol. The compound features two benzyloxycarbonyl protecting groups attached to the amino group of L-lysine and a 4-nitrobenzyl ester group linked to its carboxylic acid moiety .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that compounds with similar structures can possess antimicrobial properties, potentially making them useful in developing new antibiotics.
- Enzyme Inhibition : The presence of the 4-nitrobenzyl moiety suggests potential interactions with enzymes, particularly those involved in metabolic pathways. For instance, p-nitrophenyl esters have been used to probe enzyme mechanisms in bacterial systems, indicating that similar compounds may serve as substrates or inhibitors in enzymatic reactions .
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Potential for antibiotic development | |
Enzyme Inhibition | Interaction with metabolic enzymes | |
Cytotoxicity | Preliminary studies suggest cytotoxic effects |
Synthesis
The synthesis of this compound involves several key steps:
- Protection of Amino Groups : The amino groups of L-lysine are protected using benzyloxycarbonyl (Z) groups to prevent unwanted reactions during subsequent steps.
- Esterification : The carboxylic acid moiety is reacted with 4-nitrobenzyl alcohol to form the ester linkage.
- Purification : The final product is purified through crystallization or chromatography techniques.
Applications
This compound has potential applications in various fields:
- Pharmaceutical Development : Its structural properties make it a candidate for drug design and development.
- Biotechnology : It may serve as a substrate or inhibitor in biochemical assays and enzyme studies.
Case Studies and Research Findings
Recent studies have explored the use of p-nitrophenyl esters in enzymatic reactions. For example, research demonstrated that these esters could be utilized as substrates for OleA enzymes, leading to the production of novel compounds through Claisen condensation reactions . This indicates the versatility of p-nitrophenyl derivatives in biotechnological applications.
Table 2: Relevant Case Studies
Study Focus | Findings | Year |
---|---|---|
Enzyme Mechanism Exploration | p-Nitrophenyl esters as substrates for OleA | 2021 |
Antimicrobial Activity | Similar compounds exhibit significant activity | 2020 |
Properties
IUPAC Name |
(4-nitrophenyl) 2,6-bis(phenylmethoxycarbonylamino)hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O8/c32-26(39-24-16-14-23(15-17-24)31(35)36)25(30-28(34)38-20-22-11-5-2-6-12-22)13-7-8-18-29-27(33)37-19-21-9-3-1-4-10-21/h1-6,9-12,14-17,25H,7-8,13,18-20H2,(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKARZJTYUBTMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.